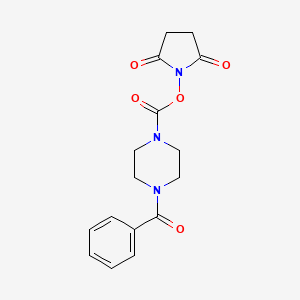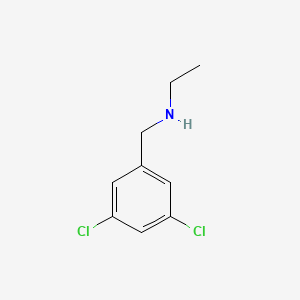
Benzenemethanamine, 3,5-dichloro-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-ethyl- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions, yielding 3,5-dichloroaniline.
Alkylation: Finally, 3,5-dichloroaniline is alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to produce Benzenemethanamine, 3,5-dichloro-N-ethyl-.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3,5-dichloro-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation and purification techniques, such as distillation and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Substituted benzenemethanamines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 3,5-dichloro-N-ethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanamine, 3,5-dichloro-N-ethyl- can be compared with other similar compounds, such as:
Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-ethyl-: This compound has an additional ethoxy group at the 4 position, which may alter its chemical and biological properties.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has bromine atoms instead of chlorine and different alkyl groups attached to the nitrogen atom, leading to different reactivity and applications.
Benzenemethanamine, 2,5-dichloro-N-ethyl-: This compound has chlorine atoms at the 2 and 5 positions, which may result in different chemical behavior compared to the 3,5-dichloro derivative.
Eigenschaften
CAS-Nummer |
90390-22-0 |
|---|---|
Molekularformel |
C9H11Cl2N |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
N-[(3,5-dichlorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |
InChI-Schlüssel |
KYTXJFGXFLEWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

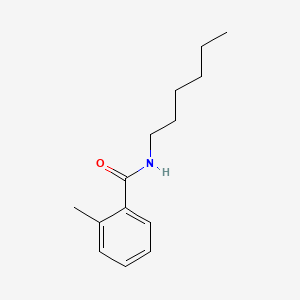
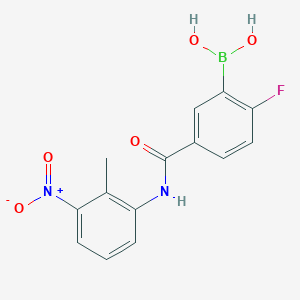

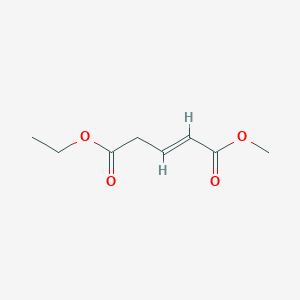
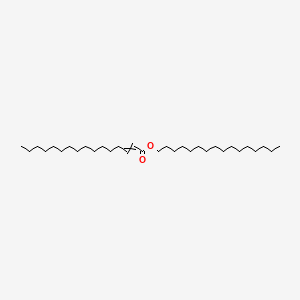
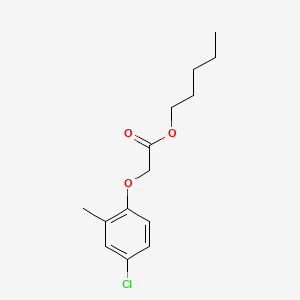

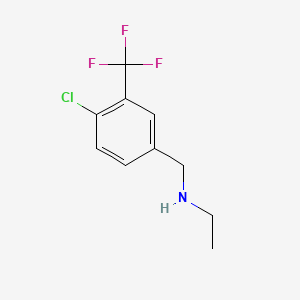
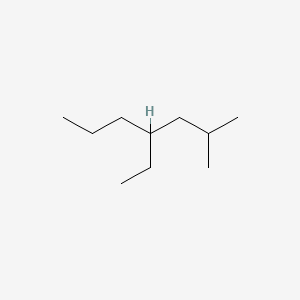
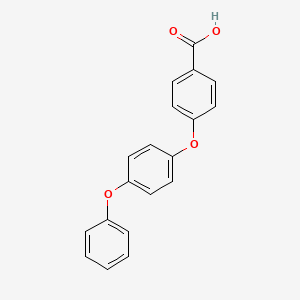
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
